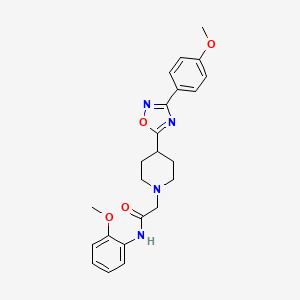

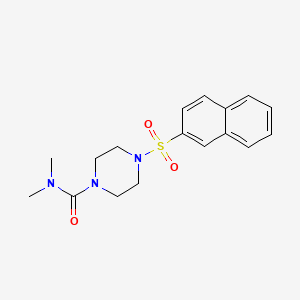

N,N-dimethyl-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-dimethyl-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide, also known as DNNSP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DNNSP belongs to the class of sulfonamide-based compounds and has been shown to exhibit promising pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibition

Isoquinolinesulfonamides, including derivatives related to N,N-dimethyl-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These compounds demonstrate selective inhibition toward certain protein kinases, with significant implications for therapeutic research targeting diseases mediated by these kinases. The study by Hidaka et al. (1984) highlights the potential of these compounds to inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases, offering a pathway for the development of new therapeutic agents targeting a range of diseases (Hidaka et al., 1984).

Polymer Chemistry

Naphthalene-ring-containing diamines, similar to the structure of interest, have been used to synthesize novel polyamides with high thermal stability and good solubility in specific solvents. Research by Mehdipour-Ataei et al. (2005) on new naphthalene-ring-containing diamines and their resulting thermally stable polyamides presents an exploration into high-performance materials for industrial applications. The synthesis of these polyamides involves direct polycondensation with various commercially available diacid chlorides, showing potential for a wide range of applications in materials science (Mehdipour‐Ataei et al., 2005).

Antimycobacterial Activity

N-Alkoxyphenylhydroxynaphthalenecarboxamides, which share structural features with N,N-dimethyl-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide, have been evaluated for their antimycobacterial activity. Goněc et al. (2016) investigated a series of these compounds for their efficacy against Mycobacterium tuberculosis and other mycobacterial strains. The study found that certain derivatives exhibited antimycobacterial activity comparable to or higher than that of rifampicin, a key antituberculosis drug. This suggests the potential of N,N-dimethyl-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide related compounds for developing new treatments for tuberculosis and other mycobacterial infections (Goněc et al., 2016).

Molecular Self-Assembly

Compounds similar to N,N-dimethyl-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide have been explored for their ability to form hetero duplexes in aqueous solution, demonstrating the potential for self-assembly into complex structures. Gabriel and Iverson (2002) described the use of electron-deficient and electron-rich aromatic units to drive the self-assembly of stable hetero duplexes, showcasing an innovative approach for designing assemblies with highly programmable binding modes. This research opens avenues for the development of new materials and nanoscale devices through molecular self-assembly (Gabriel & Iverson, 2002).

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-18(2)17(21)19-9-11-20(12-10-19)24(22,23)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNJOGLZUPZNCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2595010.png)

![3-(3,4-Dichlorophenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one](/img/structure/B2595012.png)

![3-[(2-Aminoethyl)(methyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2595013.png)

![Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate](/img/structure/B2595015.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride](/img/structure/B2595019.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2595026.png)

![6-Cyclobutyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2595029.png)